N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines the indole core with a carboxamide group and a dimethylphenyl substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-methylindole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-β-alanine: Another compound with a similar dimethylphenyl group but different core structure.
N-(3,4-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide is unique due to its specific combination of the indole core, carboxamide group, and dimethylphenyl substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N2O |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O/c1-11-7-8-16-14(9-11)10-17(19-16)18(21)20-15-6-4-5-12(2)13(15)3/h4-10,19H,1-3H3,(H,20,21) |
InChI Key |
WJHJEZCKULLDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
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